![molecular formula C32H42O9 B2655666 6-[(10S,12S,13R,14R,17R)-12-Acetyloxy-4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid CAS No. 98665-14-6](/img/structure/B2655666.png)
6-[(10S,12S,13R,14R,17R)-12-Acetyloxy-4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-[(10S,12S,13R,14R,17R)-12-Acetyloxy-4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid is a useful research compound. Its molecular formula is C32H42O9 and its molecular weight is 570.679. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystal Structure Analysis
Research on similar compounds has focused on analyzing their crystal structures. For example, the study of 9α-Bromo analogs of beclometasone dipropionate monohydrate reveals details about the arrangement of molecular rings and hydrogen-bonding interactions in such compounds (Ketuly, Hadi, & Ng, 2009). Similarly, the examination of 17βH-Periplogenin from the root bark of Periploca sepium Bunge helps understand the conformation of different rings in these molecules (Zhang, Bao, Wu, Yu, & Li, 2012).
Synthesis and Antimicrobial Activity
Some studies explore the synthesis of similar compounds and their potential applications. For instance, research on the synthesis of triorganotin(IV) derivatives shows their antimicrobial and antitumor activities (Shaheen, Ali, Rosario, & Shah, 2014). This indicates a possible research avenue for the compound regarding its antimicrobial properties.
Metabolic Studies
Metabolism of polycyclic compounds is another area of interest. A study on the metabolism of 9,10-Epoxy-9,10-dihydrophenanthrene in rats provides insights into how such compounds are processed biologically and their potential metabolites (Boyland & Sims, 1965).
Conformational Analysis and Biological Activity
Research has also been conducted on the influence of dihydrodiol conformation on the metabolic activation of cyclopenta[a]phenanthrenes. This kind of study can help understand how the structural aspects of such compounds affect their biological activity (Boyd, Ioannides, & Coombs, 1995).
properties
CAS RN |
98665-14-6 |
|---|---|
Molecular Formula |
C32H42O9 |
Molecular Weight |
570.679 |
IUPAC Name |
6-[(10S,12S,13R,14R,17R)-12-acetyloxy-4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid |
InChI |
InChI=1S/C32H42O9/c1-15(11-18(34)12-16(2)28(39)40)19-13-23(37)32(8)24-20(35)14-21-29(4,5)22(36)9-10-30(21,6)25(24)26(38)27(31(19,32)7)41-17(3)33/h15-16,19,21,27H,9-14H2,1-8H3,(H,39,40)/t15?,16?,19-,21?,27-,30+,31+,32+/m1/s1 |
InChI Key |
BWCNWXLKMWWVBT-PHJHPZLYSA-N |
SMILES |
CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(=O)CC4C3(CCC(=O)C4(C)C)C)OC(=O)C)C)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



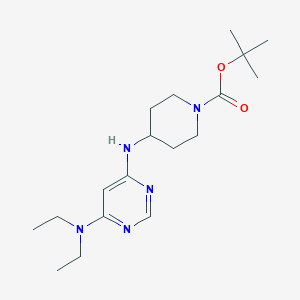
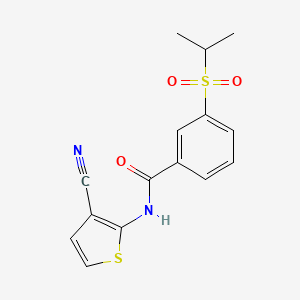
![2-Tert-butyl-6-(4-chlorophenyl)sulfonyl-5-methylsulfanylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2655586.png)
![2-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2655587.png)

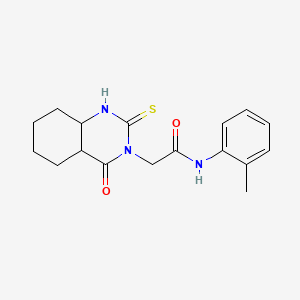
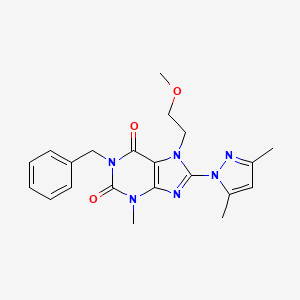
![N-(2-cyano-3-methylbutan-2-yl)-2-(3H-[1,2,4]triazolo[4,3-a]benzimidazol-1-ylsulfanyl)acetamide](/img/structure/B2655593.png)
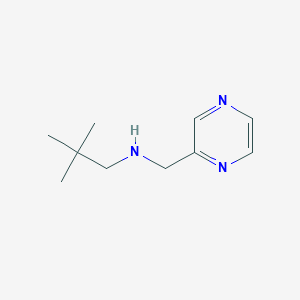

![3-Cyclopropyl-6-[[1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methoxy]pyridazine](/img/structure/B2655597.png)
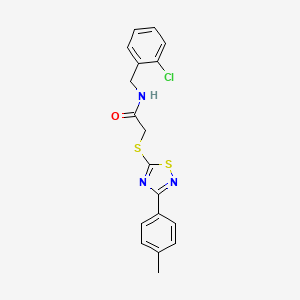
![N-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]naphthalene-1-sulfonamide](/img/structure/B2655600.png)
